3-Aminothieno[2,3-b]pyridine-2-carboxylic acid
Overview
Description
3-Aminothieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H6N2O2S. It is known for its unique structure, which combines a thieno ring with a pyridine ring, making it an interesting subject for various chemical and biological studies .
Mechanism of Action
Target of Action
It’s known that related pyrimidine hybrids have shown potent inhibitory activity to mglur1 , which plays a crucial role in the central sensitization of pain and other functions with potential implications for neurological and psychiatric conditions .
Mode of Action
It’s known that the compound can act as a versatile precursor for the one-pot three-component synthesis of related fused pyrimidine hybrids . The tandem protocol involved the reaction of 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .
Biochemical Pathways
It’s known that related pyrimidine hybrids have demonstrated promising anticancer, antioxidant, antihypertensive, antiviral, antidiabetic, anti-inflammatory, anti-ulcer, antibacterial, anti-influenza, and antimalarial activities . They also exhibit powerful inhibitory activity to acetylcholinesterase, carbonic anhydrase, cyclooxygenase, and DNA gyrase enzymes .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
It’s known that related pyrimidine hybrids have shown a wide range of medicinal and pharmacological applications .
Action Environment
It’s known that the compound is stable at room temperature , which could influence its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloronicotinonitrile with thiourea, followed by hydrolysis . The reaction conditions often require a solvent like ethanol and a catalyst such as sodium ethoxide, with the reaction being carried out under reflux conditions.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure higher yields and purity, often using continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-Aminothieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, various amine derivatives, and substituted thieno[2,3-b]pyridines .
Scientific Research Applications
3-Aminothieno[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It serves as a precursor for bioactive molecules that can inhibit specific enzymes or receptors.
Medicine: Research has shown its potential in developing drugs for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid
- 4-Aminobenzothieno[3,2-d]pyrimidine
- 3-Aminobenzo[b]thiophene-2-carboxamides
Uniqueness
3-Aminothieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific structural configuration, which allows it to interact with different biological targets compared to its analogs. Its ability to inhibit LIMK1 specifically sets it apart from other similar compounds, making it a valuable molecule for targeted therapeutic research .
Properties
IUPAC Name |
3-aminothieno[2,3-b]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-5-4-2-1-3-10-7(4)13-6(5)8(11)12/h1-3H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKGNTBBCCWIRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207060 | |
Record name | 3-Aminothieno(2,3-b)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58327-75-6 | |
Record name | 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58327-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminothieno(2,3-b)pyridine-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058327756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 58327-75-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Aminothieno(2,3-b)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINOTHIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KY2XKT1CE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Given the structural similarities between 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid and the compounds investigated in the study, could you speculate on potential applications for this molecule?
A1: The research article highlights the synthesis and cyclization reactions of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides, emphasizing their potential as precursors to fused heterocyclic systems []. This compound, with its similar thieno[2,3-b]pyridine core and reactive functional groups (amino and carboxylic acid), could also be a valuable building block for synthesizing diverse heterocyclic compounds. These heterocycles are prevalent in pharmaceuticals and agrochemicals, suggesting potential applications for this compound derivatives in these fields. Further research is needed to explore specific synthetic routes and biological activities of its derivatives.
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